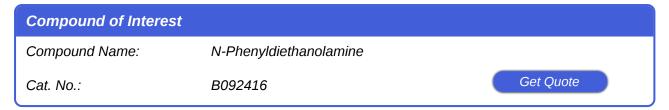




N-Phenyldiethanolamine (CAS 120-07-0): A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **N-Phenyldiethanolamine** (CAS 120-07-0), a versatile tertiary amine utilized in various industrial and research applications. This document details its chemical and physical properties, synthesis, potential impurities, and analytical methodologies, presenting a valuable resource for professionals in drug development and chemical research.

Chemical and Physical Properties

N-Phenyldiethanolamine is a white to yellowish crystalline solid.[1] It is soluble in organic solvents such as benzene, ethanol, and ether, with moderate solubility in water.[1][2] This compound is noted to be sensitive to air, light, and moisture.[3]

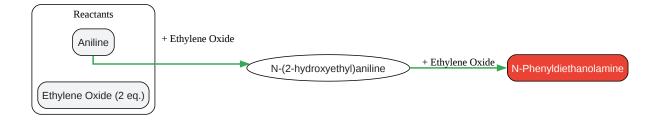
Table 1: Physical and Chemical Properties of N-Phenyldiethanolamine



Property	Value	Source(s)
CAS Number	120-07-0	[4][5]
Molecular Formula	C10H15NO2	[1]
Molecular Weight	181.23 g/mol	[5]
Appearance	White to yellowish crystals or crystalline mass	[1][2]
Melting Point	56-58 °C	[1][5]
Boiling Point	270 °C	[1]
Density	1.1 g/cm ³	[1]
Flash Point	200 °C	[1]
Water Solubility	45 g/L at 20 °C	[2]
Vapor Pressure	<0.01 mm Hg at 20 °C	[1]

Synthesis and Potential Impurities

The primary industrial synthesis of **N-Phenyldiethanolamine** involves the ethoxylation of aniline with ethylene oxide.[2][6] This reaction is typically conducted under controlled temperature and pressure to ensure high yields and purity.



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Synthesis of N-Phenyldiethanolamine.

Due to the nature of the synthesis process, several impurities may be present in the final product. These can include unreacted starting materials and intermediates, as well as byproducts from side reactions.

Table 2: Potential Impurities in N-Phenyldiethanolamine

Impurity	Chemical Name	CAS Number	Potential Origin
Aniline	Aniline	62-53-3	Unreacted starting material
N-(2- hydroxyethyl)aniline	2-Anilinoethanol	122-98-5	Reaction intermediate
Ethylene Glycol	1,2-Ethanediol	107-21-1	Hydrolysis of ethylene oxide

Specifications and Quality Control

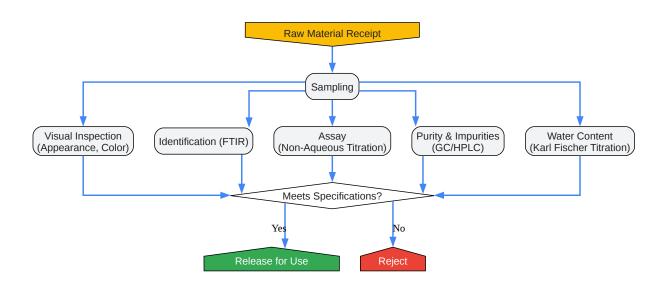
Commercial grades of **N-Phenyldiethanolamine** are available in various purities, typically ranging from 97% to over 98%.[5][7][8] The quality control of this compound is crucial to ensure its suitability for specific applications, particularly in drug synthesis where impurities can affect the efficacy and safety of the final product.

Table 3: Typical Specifications for N-Phenyldiethanolamine

Parameter	Specification
Assay (by Titration)	≥ 98.0%
Purity (by GC/HPLC)	≥ 98.0%
Melting Point	55 - 59 °C
Water Content	≤ 0.5%
Appearance	White to off-white crystalline solid



A robust quality control workflow is essential for verifying the identity, purity, and quality of **N-Phenyldiethanolamine**.



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Quality Control Workflow for N-Phenyldiethanolamine.

Experimental ProtocolsAssay by Non-Aqueous Titration

This method determines the purity of **N-Phenyldiethanolamine** by titrating it as a weak base in a non-aqueous solvent.

• Principle: **N-Phenyldiethanolamine**, a weak base, is dissolved in a suitable non-aqueous solvent, and titrated with a standardized solution of a strong acid in a non-aqueous medium. The endpoint is determined potentiometrically or with a visual indicator.



 Ap 	par	atus:
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- Analytical balance
- Burette (50 mL)
- Potentiometric titrator with a suitable electrode (e.g., glass-calomel) or a titration flask
- Magnetic stirrer

Reagents:

- Glacial Acetic Acid (AR grade)
- Perchloric Acid, 0.1 N in glacial acetic acid (standardized)
- Crystal Violet indicator solution (0.5% w/v in glacial acetic acid)

Procedure:

- Accurately weigh approximately 0.3 g of N-Phenyldiethanolamine into a clean, dry 250 mL beaker or flask.
- Dissolve the sample in 50 mL of glacial acetic acid.
- Add 2-3 drops of Crystal Violet indicator solution. The solution will appear violet.
- Titrate with standardized 0.1 N perchloric acid until the color changes from violet to a bluegreen endpoint.
- Perform a blank titration using 50 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.

Calculation:

- % Assay = [(V_s V_b) * N * 181.23] / (W * 10)
- Where:



- V s = Volume of perchloric acid consumed by the sample (mL)
- V_b = Volume of perchloric acid consumed by the blank (mL)
- N = Normality of the perchloric acid solution
- W = Weight of the sample (g)
- 181.23 = Molecular weight of **N-Phenyldiethanolamine**

Purity and Impurity Profiling by Gas Chromatography (GC)

This method is suitable for determining the purity of **N-Phenyldiethanolamine** and quantifying volatile impurities.

- Principle: A solution of the sample is injected into a gas chromatograph, where it is vaporized
 and separated into its components based on their differential partitioning between a gaseous
 mobile phase and a liquid or solid stationary phase. A Flame Ionization Detector (FID) is
 commonly used for detection.
- Apparatus:
 - Gas chromatograph equipped with an FID
 - Capillary column suitable for amine analysis (e.g., a low-to-mid polarity column like a 5% phenyl-methylpolysiloxane)
 - Autosampler and data acquisition system
- Reagents:
 - Methanol or another suitable solvent (HPLC grade)
 - N-Phenyldiethanolamine reference standard
 - Reference standards for potential impurities (e.g., aniline, N-(2-hydroxyethyl)aniline)







Chromatographic Conditions (Typical):

Column: 30 m x 0.25 mm ID, 0.25 μm film thickness

Carrier Gas: Helium or Nitrogen

Inlet Temperature: 250 °C

Detector Temperature: 300 °C

Oven Temperature Program:

• Initial temperature: 100 °C, hold for 2 minutes

■ Ramp: 10 °C/min to 280 °C

■ Hold at 280 °C for 10 minutes

Injection Volume: 1 μL

Split Ratio: 50:1

Procedure:

- Standard Preparation: Prepare a standard solution of N-Phenyldiethanolamine and known impurities in the chosen solvent at a concentration of approximately 1 mg/mL.
- Sample Preparation: Prepare a sample solution of N-Phenyldiethanolamine in the same solvent at a concentration of approximately 1 mg/mL.
- Inject the standard and sample solutions into the GC system.
- Identify the peaks based on their retention times compared to the standards.
- Calculate the purity and impurity levels using the area percent method or by comparison to the standard peak areas.



Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This method provides an alternative or complementary technique to GC for purity and impurity determination.

- Principle: A solution of the sample is injected into an HPLC system and separated on a reversed-phase column. The components are detected by a UV detector.
- · Apparatus:
 - HPLC system with a UV detector
 - Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size)
 - Data acquisition system
- · Reagents:
 - Acetonitrile (HPLC grade)
 - Water (HPLC grade)
 - Phosphoric acid or Formic acid (for mobile phase pH adjustment)
- Chromatographic Conditions (Typical):
 - Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid). For MS compatibility, formic acid should be used instead of phosphoric acid.[1]
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 30 °C
 - Detection Wavelength: 254 nm
 - Injection Volume: 10 μL



Procedure:

- Standard Preparation: Prepare a standard solution of N-Phenyldiethanolamine and known impurities in the mobile phase at a concentration of approximately 0.1 mg/mL.
- Sample Preparation: Prepare a sample solution of N-Phenyldiethanolamine in the mobile phase at a concentration of approximately 0.1 mg/mL.
- Inject the standard and sample solutions into the HPLC system.
- Identify the peaks based on their retention times compared to the standards.
- Calculate the purity and impurity levels using the area percent method or by comparison to the standard peak areas.

Applications in Research and Drug Development

N-Phenyldiethanolamine serves as a key intermediate in the synthesis of various organic molecules.[6] Its applications include:

- Dye Intermediate: It is used in the manufacturing of various dyes.
- Pharmaceutical Intermediate: It serves as a building block in the synthesis of certain active pharmaceutical ingredients (APIs). For example, it is used in the production of some antitumor drugs.
- Corrosion Inhibitor: Its properties make it useful as a corrosion inhibitor in various formulations.
- Polymer Chemistry: It can be used as a crosslinking agent in the production of polymers.

This technical guide provides a solid foundation for researchers, scientists, and drug development professionals working with **N-Phenyldiethanolamine**. For further information, consulting the provided references and relevant safety data sheets is recommended.



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